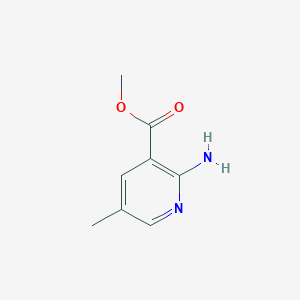

2-Methyl-5-pentafluorosulfanylaniline

Übersicht

Beschreibung

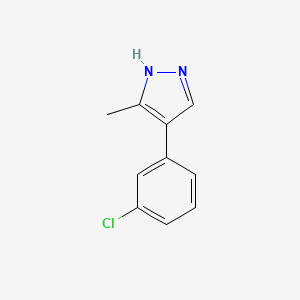

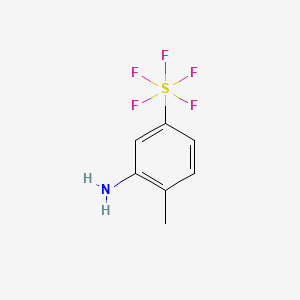

“2-Methyl-5-pentafluorosulfanylaniline” is a compound that has gained significant attention in the scientific community. It is a solid substance with a CAS Number of 623943-52-2 and a molecular weight of 233.21 .

Synthesis Analysis

The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl– and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks .

Chemical Reactions Analysis

The influence of the pentafluorosulfanyl group on a variety of common synthetic transformations has been investigated. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Suzuki–Miyaura Cross-Coupling

2-Methyl-5-(pentafluorosulfur)aniline: is a valuable compound in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The presence of the pentafluorosulfur group in this compound can enhance the reactivity and selectivity of the coupling process, making it a significant reagent for constructing complex molecular architectures.

Pharmaceutical Research: Drug Design and Development

In pharmaceutical research, 2-Methyl-5-(pentafluorothio)aniline plays a role in the design and development of new drugs . Its unique structure, featuring a pentafluorothio group, can be utilized to modify the pharmacokinetic properties of potential drug candidates, such as increasing their metabolic stability or modifying their interaction with biological targets.

Catalysis: Transition Metal Catalysis

2-Methyl-5-(pentafluorosulfur)aniline: can act as a ligand in transition metal catalysis . The pentafluorosulfur group can coordinate with metals, potentially leading to catalysts that are highly selective and efficient for various chemical transformations.

Analytical Chemistry: Reference Standards

In analytical chemistry, high-purity standards like 2-Methyl-5-(pentafluorothio)aniline are essential for accurate instrument calibration and method validation . This compound can serve as a reference standard due to its well-defined structure and purity, ensuring the reliability of analytical results.

Electrochemistry: Fluorinated Electrolytes

In the field of electrochemistry, fluorinated compounds like 2-Methyl-5-(pentafluorothio)aniline are explored for their potential use in electrolytes . Their stability and conductivity under electrochemical conditions make them suitable for applications in batteries and fuel cells.

Zukünftige Richtungen

The pentafluorosulfanyl group has remained largely unexplored in the literature, but recent reports highlighting its unique physicochemical profile have renewed interest in the substituent . The unique physicochemical parameters of the pentafluorosulfanyl group have resulted in its application within several fields, particularly medicinal chemistry .

Eigenschaften

IUPAC Name |

2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS/c1-5-2-3-6(4-7(5)13)14(8,9,10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTWYSPNHRBADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-pentafluorosulfanylaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)

![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)